
2-Chloro-6-fluoro-3-(trimethylsilyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-fluoro-3-(trimethylsilyl)benzoic acid is an organic compound with the molecular formula C10H12ClFO2Si. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 of the benzene ring are substituted with chlorine and fluorine atoms, respectively, and the hydrogen atom at position 3 is replaced with a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-(trimethylsilyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination and fluorination of benzoic acid derivatives, followed by the introduction of the trimethylsilyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the use of palladium catalysts in Suzuki–Miyaura coupling reactions is a common approach .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and conditions is critical to minimize by-products and ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-3-(trimethylsilyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It participates in coupling reactions such as Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is often a biaryl compound with various functional groups attached to the benzene ring .
Scientific Research Applications
2-Chloro-6-fluoro-3-(trimethylsilyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-(trimethylsilyl)benzoic acid involves its reactivity with various molecular targets. The presence of chlorine, fluorine, and trimethylsilyl groups influences its interaction with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways, leading to specific effects. The exact molecular targets and pathways depend on the context of its use, such as in drug development or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzoic acid: Lacks the trimethylsilyl group, making it less reactive in certain coupling reactions.
2-Fluoro-6-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a trimethylsilyl group, leading to different reactivity and applications.
Uniqueness
2-Chloro-6-fluoro-3-(trimethylsilyl)benzoic acid is unique due to the presence of the trimethylsilyl group, which enhances its reactivity in organic synthesis. This makes it a valuable compound for forming complex molecules and studying various chemical and biological processes .
Properties
Molecular Formula |
C10H12ClFO2Si |
|---|---|
Molecular Weight |
246.74 g/mol |
IUPAC Name |
2-chloro-6-fluoro-3-trimethylsilylbenzoic acid |
InChI |
InChI=1S/C10H12ClFO2Si/c1-15(2,3)7-5-4-6(12)8(9(7)11)10(13)14/h4-5H,1-3H3,(H,13,14) |
InChI Key |
TXRPMNUIBCGKNM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(C=C1)F)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


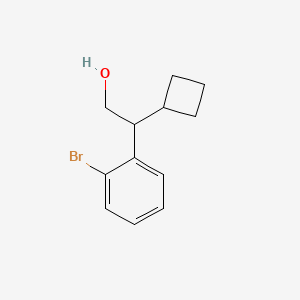
![[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13469505.png)

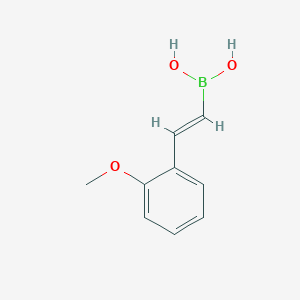
![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B13469524.png)
![tert-butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B13469527.png)
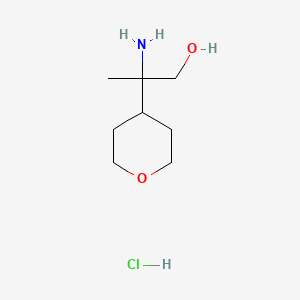
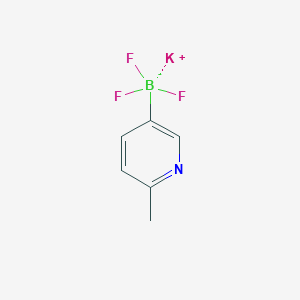
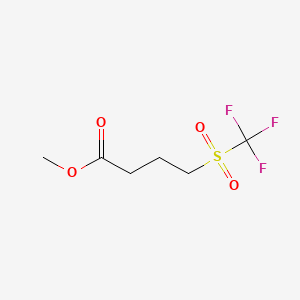

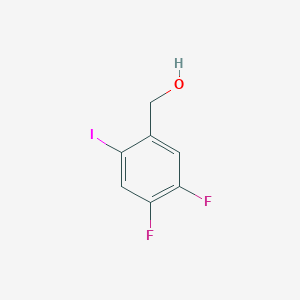
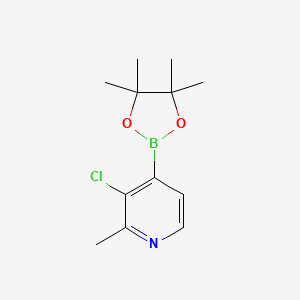
![6-Bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13469551.png)
![3-[(1S)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride](/img/structure/B13469554.png)
